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Compound of Interest

Compound Name:
7-Bromo-8-methoxyquinazolin-2-

amine

Cat. No.: B8129289

Get Quote

Executive Summary & Chemical Context
7-Bromo-8-methoxyquinazolin-2-amine is a highly functionalized "privileged structure." In

drug discovery, this specific scaffold—combining the 2-aminoquinazoline core with an 8-

methoxy group and a 7-bromo handle—serves as a critical junction point. It is structurally

homologous to known inhibitors of CDC-like kinase 3 (CLK3), PDK1, and Adenosine Receptors

(A2A/A2B).

The presence of the 7-bromo substituent is chemically significant: it acts as a reactive handle

for cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule into a high-affinity lead, or to

attach linkers for affinity chromatography. The 8-methoxy group typically enforces a specific

conformation (via intramolecular H-bonds) or fills a hydrophobic pocket in the target protein.

This guide details the Target Deconvolution Workflow required to transition this molecule from a

phenotypic hit to a validated target-ligand pair.
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Before initiating wet-lab proteomics, a chemoinformatic analysis narrows the search space.

Based on the 2-amino-8-methoxyquinazoline pharmacophore, the following targets have high

prior probability:

Target Class Specific Candidate Rationale (SAR Homology)

Kinases CLK3, PDK1, CDK

The 2-aminoquinazoline core

mimics the adenine ring of

ATP. The 8-methoxy group

often aligns with the hinge

region or solvent front.

GPCRs Adenosine (A2A/A2B)

Structural similarity to known

adenosine antagonists (e.g.,

ZM-241385 analogs).

GPCRs -Adrenergic

Quinazolines (e.g., Prazosin)

are classic

-blockers. The 2-amino group

is critical for receptor docking.

Enzymes PDE (Phosphodiesterase)

Quinazoline scaffolds

frequently inhibit

PDE5/PDE10.

Technical Workflow: Chemical Proteomics
The gold standard for validating the target of a small molecule is Affinity-Based Protein Profiling

(ABPP) or Pulldown Assays.

Phase 1: SAR-Guided Probe Design
You cannot simply attach a biotin tag randomly; you must identify a "solvent-exposed" vector.

SAR Validation: Synthesize the 7-dehalo (7-H) and N-methyl analogs.

Scenario A: If the 7-H analog loses activity, the Bromine is essential (likely a halogen

bond). Action: Attach linker to the 2-amino group.
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Scenario B (Most Likely): The 7-Br is a synthetic handle. Action: Use Suzuki coupling to

attach a PEG-linker ending in Biotin or a Photo-affinity tag (Diazo/Azide) at the 7-position.

Phase 2: Affinity Chromatography Protocol
Objective: Enrich proteins that bind specifically to the 7-Bromo-8-methoxyquinazolin-2-amine
matrix.

Lysate Preparation: Use relevant cell lines (e.g., HeLa, HEK293) lysed in mild buffer (0.5%

NP-40) to preserve native protein complexes.

Incubation:

Experiment: Lysate + Biotinylated Probe (1–10 µM).

Competitor Control (Critical): Lysate + Biotinylated Probe + 100x Excess Free Ligand

(Parent Molecule).

Capture: Streptavidin-magnetic beads.

Elution: Boil in SDS-buffer or specific elution with high-concentration free ligand.

Analysis: LC-MS/MS (TMT labeling for quantification).

Hit Criteria: Proteins showing >5-fold enrichment in the Experiment vs. Competitor Control.

Phase 3: Label-Free Validation (CETSA)
To rule out linker artifacts, validate using the unmodified parent compound via Cellular Thermal

Shift Assay (CETSA).

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

).

Readout: Western Blot (if antibodies exist) or Mass Spec (TPP) to observe the thermal shift

of the candidate protein in the presence of the drug.
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Visualization of Workflows
Diagram 1: Target Deconvolution Decision Tree
This flowchart illustrates the logical progression from a phenotypic hit to a validated target.
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Click to download full resolution via product page

Caption: Systematic workflow for identifying the target of 7-Bromo-8-methoxyquinazolin-2-
amine, prioritizing linker strategy and label-free validation.

Diagram 2: Chemical Probe Strategy
Visualizing the specific modification of the scaffold for affinity enrichment.
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Click to download full resolution via product page

Caption: Synthetic routes for converting the 7-bromo-8-methoxyquinazolin-2-amine scaffold

into a chemical proteomics probe.

Experimental Protocols
Protocol A: Synthesis of Biotinylated Probe (Suzuki
Strategy)
If SAR indicates the 7-position is solvent-exposed.

Reagents: 7-Bromo-8-methoxyquinazolin-2-amine (1 eq), Biotin-PEG4-alkyne (1.2 eq),

(5 mol%),

(2 eq).

Solvent: Dioxane/Water (4:1), degassed.
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Condition: Heat to 90°C for 4 hours under Argon.

Purification: Reverse-phase HPLC.

QC: Verify by LC-MS (Expected Mass = Parent - Br + Linker).

Protocol B: Cellular Thermal Shift Assay (CETSA)
Treatment: Treat live cells with 10 µM 7-Bromo-8-methoxyquinazolin-2-amine or DMSO

(control) for 1 hour.

Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 67°C) for 3

minutes.

Lysis: Lyse cells using freeze-thaw cycles (3x). Centrifuge at 20,000 x g for 20 mins to pellet

precipitated (unstable) proteins.

Detection: Analyze the supernatant (soluble fraction) via Western Blot (for specific

candidates like CLK3/PDK1) or Mass Spec.

Result: A shift in the aggregation curve to higher temperatures indicates direct target binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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